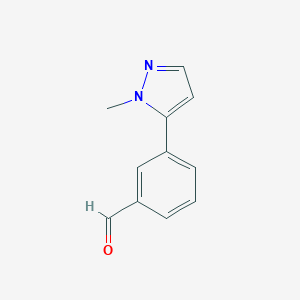

3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde

Description

Properties

IUPAC Name |

3-(2-methylpyrazol-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-11(5-6-12-13)10-4-2-3-9(7-10)8-14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEVTGNGZRHBKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443687 | |

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179056-80-5 | |

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthesis pathway for this compound, a key building block in modern medicinal chemistry and drug development. The primary strategy detailed herein centers on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a highly efficient and versatile method for carbon-carbon bond formation.[1][2][3] This document furnishes researchers, scientists, and drug development professionals with a detailed retrosynthetic analysis, step-by-step experimental protocols for the synthesis of requisite precursors, and an in-depth examination of the final cross-coupling step. The causality behind experimental choices, mechanistic insights, and critical process parameters are discussed to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most logically approached by disconnecting the bond between the phenyl and pyrazole rings. This retrosynthetic disconnection points to a cross-coupling strategy, with the Suzuki-Miyaura reaction being the method of choice due to its high functional group tolerance and generally mild reaction conditions.[2]

The two key precursors identified through this analysis are a halogenated benzaldehyde derivative and a pyrazole-boronic acid or ester. Specifically, the synthesis converges on the coupling of 3-Bromobenzaldehyde (2) and 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (3) .

Sources

An In-depth Technical Guide to 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde. This compound, belonging to the versatile pyrazole class of heterocycles, presents significant interest for medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering in-depth insights into its molecular characteristics and synthetic accessibility. The guide details a robust synthetic protocol, discusses its potential biological activities based on the well-established pharmacology of the pyrazole scaffold, and presents its physicochemical properties in a structured format.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, renowned for its broad spectrum of biological activities. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a privileged scaffold in numerous FDA-approved drugs. Its structural versatility allows for diverse chemical modifications, enabling the fine-tuning of pharmacological profiles. Pyrazole derivatives have demonstrated a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. The compound this compound incorporates this key heterocyclic motif, making it a molecule of considerable interest for the development of novel therapeutic agents and functional materials.

Molecular Structure and Identifiers

The unique arrangement of the methyl-pyrazolyl substituent on the benzaldehyde ring dictates the molecule's chemical reactivity and biological interaction potential.